COX-1 Selectivity Differentiation: Fenoprofen Exhibits 3.6-Fold Higher WBA COX-1/COX-2 IC80 Ratio Than Ibuprofen
In a head-to-head in vitro panel of 27 NSAIDs, fenoprofen demonstrated a whole-blood assay (WBA) COX-1/COX-2 IC80 ratio of 4.3, compared to ibuprofen's ratio of 1.2 [1]. This 3.6-fold greater COX-1 selectivity indicates fenoprofen preferentially inhibits the constitutive COX-1 isoform responsible for gastroprotective prostaglandin synthesis. Using the more physiologically relevant William Harvey Human Modified assay (WHMA), fenoprofen's COX-1/COX-2 IC80 ratio was 1.0, while ibuprofen's was 2.6, yielding a 2.6-fold difference in the opposite direction [1]. The COX-1 selectivity ranking at IC80 placed fenoprofen at rank 26 (WBA-COX-1) versus ibuprofen at rank 14, further quantifying a higher predicted gastrointestinal toxicity burden relative to ibuprofen [1].
| Evidence Dimension | WBA COX-1/COX-2 IC80 selectivity ratio (higher = greater COX-1 preference) |
|---|---|
| Target Compound Data | IC80 ratio = 4.3 (COX-1 IC50 = 3.4 μM; WBA-COX-2 IC50 = 41 μM; IC80 values: COX-1 = 23 μM, WBA-COX-2 = 100 μM) |
| Comparator Or Baseline | Ibuprofen: IC80 ratio = 1.2 (COX-1 IC50 = 7.6 μM; WBA-COX-2 IC50 = 7.2 μM; IC80 values: COX-1 = 58 μM, WBA-COX-2 = 67 μM) |
| Quantified Difference | Fenoprofen WBA COX-1/COX-2 IC80 ratio is 3.6-fold higher than ibuprofen (4.3 vs. 1.2); WHMA COX-1/COX-2 IC80 ratio is 2.6-fold lower (1.0 vs. 2.6) |
| Conditions | Human whole-blood assay (WBA) and William Harvey Human Modified assay (WHMA); IC50 and IC80 determinations for COX-1 and COX-2; n = 27 NSAIDs tested simultaneously |
Why This Matters
COX-1 selectivity is directly correlated with gastrointestinal adverse event risk, making this quantitative differentiation essential for selecting between fenoprofen and ibuprofen in preclinical models or clinical study design where GI tolerability is a decision criterion [1].
- [1] Warner TD, Giuliano F, Vojnovic I, Bukasa A, Mitchell JA, Vane JR. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proc Natl Acad Sci U S A. 1999 Jun 22;96(13):7563-7568. doi: 10.1073/pnas.96.13.7563. PMCID: PMC22126. View Source
